Product packaging for Des oxopentyl valsartan-d4 (hydrochloride)(Cat. No.:)

Des oxopentyl valsartan-d4 (hydrochloride)

Cat. No.: B12412101
M. Wt: 405.9 g/mol
InChI Key: DYLJUMUCKDXSMQ-PRIFGGJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Valsartan (B143634) and its Related Analogues in Pharmaceutical Science

Valsartan is a widely prescribed oral medication used for the management of high blood pressure and heart failure. japsonline.compatsnap.comwikipedia.org It belongs to a class of drugs known as angiotensin II receptor blockers (ARBs), which function by selectively blocking the AT1 receptor. patsnap.comnih.gov This action inhibits the vasoconstrictive effects of angiotensin II, a key hormone in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation (the widening of blood vessels) and a subsequent reduction in blood pressure. patsnap.comwikipedia.org

In the lifecycle of a pharmaceutical product like Valsartan, from its synthesis to its metabolism in the human body, various related chemical entities can be formed. These are known as analogues, and they can include impurities, degradation products, or metabolites. ajpaonline.comscirp.org Pharmaceutical regulatory bodies worldwide mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and efficacy. nih.govwaters.com

Des-oxopentyl Valsartan, also known as Valsartan Desvaleryl Impurity, is one such related analogue. synzeal.com It is recognized as a process impurity or a potential degradation product of Valsartan. synzeal.com The presence of this and other analogues must be carefully monitored and controlled within strict limits, necessitating the development of highly accurate and precise analytical methods. ajpaonline.comscirp.org

Significance of Isotope-Labeled Standards in Advanced Pharmaceutical Analysis and Research Methodologies

Advanced analytical techniques, particularly those coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), are the cornerstone of modern pharmaceutical analysis. nih.govalfa-chemistry.com These methods offer unparalleled sensitivity and specificity for detecting and quantifying minute amounts of specific compounds within complex mixtures, such as drug formulations or biological samples (e.g., blood plasma or urine). alfa-chemistry.commusechem.com

The gold standard for achieving the most accurate and reproducible quantification in LC-MS/MS assays is the use of a stable isotope-labeled internal standard (SIL-IS). acanthusresearch.comnih.gov A SIL-IS is a version of the target analyte—in this case, Des-oxopentyl Valsartan—in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com

Rationale for Dedicated Academic Research on Des-oxopentyl Valsartan-d4 (hydrochloride)

The dedicated focus on Des-oxopentyl Valsartan-d4 (hydrochloride) stems directly from its critical role as an analytical tool. The primary rationale for its synthesis and use in research is to support the rigorous quality control of Valsartan and to enable precise pharmacokinetic studies.

Impurity Quantification: Regulatory agencies require robust, validated methods for quantifying impurities in pharmaceutical products. ajpaonline.comwaters.com To accurately measure the levels of Des-oxopentyl Valsartan in batches of the Valsartan drug substance or its formulated products, a reliable internal standard is essential. Des-oxopentyl Valsartan-d4 serves this exact purpose, ensuring that analytical methods meet the stringent requirements for accuracy and precision. scirp.orgsynzeal.com

Metabolite and Degradation Studies: Research into how a drug behaves in the body (pharmacokinetics) and how it breaks down under various environmental conditions (stability studies) is fundamental to drug development. alfa-chemistry.commusechem.com If Des-oxopentyl Valsartan is identified as a metabolite or degradation product, the d4-labeled standard is indispensable for quantifying its formation and elimination in biological fluids or under stress conditions. alfa-chemistry.comamerigoscientific.com

Method Validation: The development and validation of new analytical methods, as required by bodies like the ICH (International Council for Harmonisation), benefit from the availability of high-purity labeled standards. scirp.org These standards are used to establish key method parameters such as specificity, linearity, accuracy, precision, and the limit of quantification (LOQ). ajpaonline.comnih.gov

The hydrochloride salt form of the compound is often prepared to improve its stability, solubility, and handling characteristics as a solid analytical reference material. Therefore, academic and industrial research into Des-oxopentyl Valsartan-d4 (hydrochloride) is not focused on any therapeutic effect of the molecule itself, but on its function as an enabling tool for guaranteeing the safety and quality of Valsartan-containing medicines.

Chemical Compound Data

Below are tables detailing the chemical identifiers for the compounds mentioned in this article.

Table 1: Des-oxopentyl Valsartan-d4 (hydrochloride) and Related Compounds

Compound Name Other Names CAS Number Molecular Formula Molecular Weight ( g/mol )
Des-oxopentyl Valsartan (S)-N-(1-Carboxy-2-methylprop-1-yl)-N-[2′-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine; Valsartan Desvaleryl Impurity 676129-92-3 synzeal.comlgcstandards.com C₂₀H₂₂N₅O₂ (example) 322.4 (example) synthinkchemicals.com
Des-oxopentyl Valsartan-d4 (hydrochloride) Not Available Not Available Not Available Not Available
Valsartan Diovan 137862-53-4 wikipedia.org C₂₄H₂₉N₅O₃ wikipedia.org 435.528 wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24ClN5O2 B12412101 Des oxopentyl valsartan-d4 (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24ClN5O2

Molecular Weight

405.9 g/mol

IUPAC Name

methyl (2S)-3-methyl-2-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate;hydrochloride

InChI

InChI=1S/C20H23N5O2.ClH/c1-13(2)18(20(26)27-3)21-12-14-8-10-15(11-9-14)16-6-4-5-7-17(16)19-22-24-25-23-19;/h4-11,13,18,21H,12H2,1-3H3,(H,22,23,24,25);1H/t18-;/m0./s1/i8D,9D,10D,11D;

InChI Key

DYLJUMUCKDXSMQ-PRIFGGJPSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN[C@@H](C(C)C)C(=O)OC)[2H])[2H])C2=CC=CC=C2C3=NNN=N3)[2H].Cl

Canonical SMILES

CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3.Cl

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies for Des Oxopentyl Valsartan D4 Hydrochloride

Precursor Compounds and Synthetic Pathways to Des-oxopentyl Valsartan (B143634)

The synthesis of the non-deuterated core structure, Des-oxopentyl Valsartan, is a multi-step process that builds the complex biphenyl-tetrazole structure linked to an L-valine ester. This compound serves as the immediate precursor for the subsequent deuteration step.

The synthesis of Des-oxopentyl Valsartan, which is essentially N-[(2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl)methyl]-L-valine or an ester thereof, originates from two primary building blocks: an L-valine ester and a substituted biphenyl (B1667301) moiety.

L-Valine Derivative: The synthesis typically employs an ester of the amino acid L-valine, such as L-valine methyl ester or L-valine benzyl (B1604629) ester. chemicalbook.comacs.org The ester group serves as a protecting group for the carboxylic acid functionality during the initial coupling reactions.

Biphenyl Moiety: The biphenyl component is constructed through various cross-coupling reactions. A common strategy involves a Suzuki-Miyaura coupling between a boronic acid derivative and a halobenzonitrile to form a cyanobiphenyl structure. europa.eud-nb.info Alternatively, Negishi coupling has also been utilized. rjpbcs.com A key intermediate is 4-bromomethyl-2′-cyanobiphenyl, which is then ready to be coupled with the valine derivative. acs.org

The core transformation is the N-alkylation of the L-valine ester with the activated biphenyl component, typically 4-(bromomethyl)-2'-(1H-tetrazol-5-yl)biphenyl or a protected version thereof. acs.orggoogle.com

Table 1: Key Starting Materials for Des-oxopentyl Valsartan Synthesis

Compound Name Role in Synthesis
L-Valine Methyl Ester Hydrochloride Chiral amino acid source with protected carboxyl group. acs.orgrjpbcs.com
4-Bromomethyl-2′-cyanobiphenyl Biphenyl building block for N-alkylation. acs.org
1-Triphenylmethyl-5-[4′-(bromomethyl)biphenyl-2-yl]tetrazole Protected biphenyl-tetrazole building block for N-alkylation. acs.org
2-Chlorobenzonitrile Precursor for the cyanobiphenyl moiety via Suzuki coupling. newdrugapprovals.org

The formation of the Des-oxopentyl Valsartan intermediate proceeds through a defined pathway. A widely adopted route involves the reaction of 1-triphenylmethyl-5-[4′-(bromomethyl)biphenyl-2-yl]tetrazole with L-valine methyl ester hydrochloride. acs.org

N-Alkylation: The reaction is carried out in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF). The base deprotonates the secondary amine of the L-valine methyl ester, creating a nucleophile that attacks the benzylic carbon of the bromomethyl group on the biphenyl ring, displacing the bromide ion. acs.org This substitution reaction yields the crucial intermediate, N-[[2′-(1-triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine methyl ester. acs.org

Deprotection: The trityl (triphenylmethyl) protecting group on the tetrazole ring is subsequently removed under acidic conditions. This is often achieved using an acid like isopropanolic hydrogen chloride in a solvent such as methanol (B129727). acs.org This step generates the free tetrazole ring and provides the Des-oxopentyl Valsartan methyl ester.

An alternative pathway involves first synthesizing N-[(2′-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester. The cyano group on this intermediate is then converted to the tetrazole ring, often using an organotin azide (B81097) like tributyltin azide, to form the Des-oxopentyl Valsartan core structure. acs.org

Formation of the Hydrochloride Salt: Methodological Considerations and Crystallization Approaches

The final step in the synthesis is the formation of the hydrochloride salt. Salt formation can improve the stability and handling properties of the compound. Valsartan and its derivatives are challenging to crystallize as stable salts, often forming amorphous oils or waxes. google.com

The Des-oxopentyl valsartan-d4 structure, after hydrolysis of the ester group to the free carboxylic acid, contains two acidic protons: one on the carboxylic acid group and one on the tetrazole ring. google.com The hydrochloride salt is formed by protonating a basic nitrogen atom within the tetrazole ring.

The general method involves dissolving the purified, free-acid form of Des-oxopentyl valsartan-d4 in a suitable organic solvent. google.com A source of hydrogen chloride is then introduced. This can be anhydrous HCl gas or, more commonly, a solution of HCl in a solvent like isopropanol, ethyl acetate (B1210297), or diethyl ether. acs.orggoogle.com

Crystallization of the resulting salt is promoted by selecting a solvent system in which the hydrochloride salt has low solubility. google.com Common approaches include:

Cooling Crystallization: The solution is cooled significantly after the addition of HCl to induce precipitation of the salt. google.com

Anti-Solvent Addition: An "anti-solvent," typically a non-polar solvent like a hexane (B92381) or heptane, is added to the solution. google.com This reduces the solubility of the polar salt, causing it to crystallize or precipitate. A controlled, two-stage cooling process may be used to optimize crystal size and purity. google.com

Solvent Choice: Ester solvents such as ethyl acetate or isobutyl acetate are often used to dissolve the initial crude product, from which the hydrochloride salt can be crystallized. google.comgoogle.com

The solid hydrochloride salt is then isolated by filtration, washed with a cold solvent to remove residual impurities, and dried under vacuum to yield the final product.

Table 3: List of Mentioned Chemical Compounds

Compound Name
Des-oxopentyl valsartan-d4 (hydrochloride)
Valsartan
L-Valine Methyl Ester Hydrochloride
L-Valine Benzyl Ester
4-Bromomethyl-2′-cyanobiphenyl
Suzuki-Miyaura Coupling
Negishi Coupling
1-Triphenylmethyl-5-[4′-(bromomethyl)biphenyl-2-yl]tetrazole
2-Chlorobenzonitrile
4-Tolylboronic Acid
N,N-diisopropylethylamine (DIPEA)
N,N-dimethylformamide (DMF)
N-[[2′-(1-triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine methyl ester
Isopropanolic Hydrogen Chloride
N-[(2′-cyanobiphenyl-4-yl)methyl]-L-valine methyl ester
Tributyltin Azide
Valeryl Chloride
Valeric-2,2,3,3-d4 acid
Triethylamine
Dichloromethane
Irbesartan
Ethyl Acetate
Isobutyl Acetate
Hexane

Advanced Analytical Method Development and Validation for Des Oxopentyl Valsartan D4 Hydrochloride

Chromatographic Separation Techniques for Complex Biological and Synthetic Matrices

The separation and quantification of Des-oxopentyl valsartan-d4 (hydrochloride) from complex matrices such as plasma, urine, or synthetic reaction mixtures necessitate high-resolution chromatographic techniques. The choice of method is primarily dictated by the analyte's physicochemical properties and the required sensitivity and selectivity of the assay.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for High Sensitivity and Selectivity

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of drugs and their metabolites due to its superior sensitivity, selectivity, and speed. For Des-oxopentyl valsartan-d4 (hydrochloride), a deuterated internal standard, LC-MS/MS is the method of choice for its quantitative analysis alongside the non-labeled analyte.

A typical LC-MS/MS method for valsartan (B143634) and its analogs involves reversed-phase chromatography. The use of a stable isotope-labeled internal standard like Des-oxopentyl valsartan-d4 (hydrochloride) is crucial as it co-elutes with the analyte of interest, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thus ensuring high accuracy and precision. lgcstandards.com

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of Valsartan Analogs

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile (B52724) or Methanol (B129727)
Gradient Isocratic or gradient elution
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte
MRM Transitions Specific precursor-to-product ion transitions for the analyte and internal standard

This table presents a generalized set of parameters. Actual conditions would require optimization for Des-oxopentyl valsartan-d4 (hydrochloride).

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile or Derivatized Analytes (if applicable)

Gas chromatography-mass spectrometry (GC-MS) is generally not the primary method for the analysis of non-volatile and thermally labile compounds like valsartan and its analogs. However, it can be employed for the detection of specific volatile impurities, such as N-nitrosodimethylamine (NDMA), that may be present in the drug substance. For a compound like Des-oxopentyl valsartan-d4 (hydrochloride), GC-MS would only be applicable if it were to be derivatized to increase its volatility, which is a less common approach compared to the direct analysis by LC-MS/MS.

Optimization of Stationary Phase and Mobile Phase Parameters for Chromatographic Resolution

The successful chromatographic separation of Des-oxopentyl valsartan-d4 (hydrochloride) from potential interferences is highly dependent on the careful optimization of the stationary and mobile phases.

Stationary Phase: C18 columns are the most commonly used stationary phases for the analysis of valsartan and its related compounds due to their hydrophobicity, which provides good retention and separation. Other stationary phases, such as C8 or phenyl-hexyl, could also be explored depending on the specific separation challenges. The particle size of the stationary phase material is also a critical parameter, with smaller particles (e.g., <2 µm) in UHPLC systems offering higher efficiency and resolution.

Mobile Phase: The mobile phase typically consists of an aqueous component and an organic modifier. The aqueous phase is often acidified with formic acid or acetic acid to improve peak shape and ionization efficiency in the mass spectrometer. The organic modifier is usually acetonitrile or methanol. The ratio of the aqueous to the organic phase can be optimized in either an isocratic or gradient elution mode to achieve the desired retention time and resolution. For instance, a higher percentage of the organic solvent will lead to a shorter retention time.

Sample Preparation Protocols for Diverse Research Applications

Effective sample preparation is a critical step to remove interferences from the biological or synthetic matrix, concentrate the analyte, and ensure compatibility with the analytical instrument.

Extraction Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Protein Precipitation)

Several extraction techniques can be employed for the isolation of Des-oxopentyl valsartan-d4 (hydrochloride) from various matrices.

Solid-Phase Extraction (SPE): SPE is a highly effective and selective method for sample cleanup and concentration. For valsartan and its analogs, polymeric reversed-phase SPE cartridges are often used. The process involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte with an appropriate solvent.

Liquid-Liquid Extraction (LLE): LLE is a classic extraction technique based on the differential solubility of the analyte in two immiscible liquids. For valsartan, which is an acidic compound, pH adjustment of the aqueous sample can facilitate its extraction into an organic solvent like methyl tert-butyl ether or ethyl acetate (B1210297).

Protein Precipitation (PPT): PPT is a simpler and faster, though less clean, method for removing proteins from biological samples like plasma. It involves adding a water-miscible organic solvent such as acetonitrile or methanol to the plasma sample to precipitate the proteins, followed by centrifugation to separate the supernatant containing the analyte.

Table 2: Comparison of Common Extraction Techniques for Valsartan Analogs

TechniqueAdvantagesDisadvantages
Solid-Phase Extraction (SPE) High recovery and selectivity, cleaner extracts, amenable to automationMore expensive, method development can be time-consuming
Liquid-Liquid Extraction (LLE) Good cleanup, relatively inexpensiveCan be labor-intensive, may use large volumes of organic solvents
Protein Precipitation (PPT) Simple, fast, and low costLess clean extracts, higher risk of matrix effects

Strategies for Mitigating Matrix Effects in Quantitative Bioanalysis

Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the matrix, are a significant challenge in LC-MS/MS-based bioanalysis.

The most effective strategy to mitigate matrix effects is the use of a stable isotope-labeled internal standard, such as Des-oxopentyl valsartan-d4 (hydrochloride). lgcstandards.com Since the internal standard is chemically identical to the analyte and differs only in isotopic composition, it experiences the same matrix effects. By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be effectively normalized.

Other strategies to reduce matrix effects include:

Improved Sample Cleanup: More rigorous sample preparation techniques like SPE can remove a larger portion of the interfering matrix components.

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from the bulk of the matrix components can also reduce ion suppression or enhancement.

Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on the analyte's ionization.

Application of Des Oxopentyl Valsartan D4 Hydrochloride As an Internal Standard in Bioanalytical Research

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique recognized as a primary ratio method for achieving high-accuracy quantitative measurements. epa.govrsc.org The fundamental principle of IDMS involves the addition of a known quantity of an isotopically enriched version of the analyte, known as a "spike" or internal standard, to a sample containing an unknown quantity of the natural (non-enriched) analyte. epa.govosti.gov Des-oxopentyl valsartan-d4 (hydrochloride) functions as this isotopically enriched spike.

After the addition of the standard, the sample is homogenized to ensure complete isotopic equilibration between the internal standard and the native analyte. epa.govosti.gov The sample is then processed and analyzed by a mass spectrometer. The instrument measures the ratio of the isotopically labeled standard to the unlabeled analyte. osti.gov Because the amount of the added internal standard is precisely known, the initial concentration of the analyte in the sample can be calculated directly from the measured isotope ratio. epa.gov

A significant advantage of IDMS is that it is not dependent on sample recovery. epa.gov Any loss of the analyte during sample extraction and preparation steps will affect the labeled internal standard and the unlabeled analyte equally. epa.gov Therefore, the ratio between them remains constant, leading to a highly accurate and precise final measurement, largely unaffected by physical or chemical interferences. epa.gov

Advantages and Theoretical Basis of Deuterated Internal Standards in Pharmaceutical Quantification

The ideal internal standard should behave identically to the analyte during sample preparation and analysis. Stable Isotope Labeled (SIL) internal standards, particularly deuterated compounds, are considered the gold standard in quantitative bioanalysis for this reason. scispace.com

The primary advantage of using a deuterated internal standard like Des-oxopentyl valsartan-d4 (hydrochloride) is its ability to compensate for matrix effects. kcasbio.comclearsynth.com Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., plasma, urine), leading to ion suppression or enhancement. kcasbio.com This can significantly impact the accuracy and reliability of LC-MS/MS assays. Because a deuterated standard is chemically almost identical to the analyte, it experiences the same matrix effects. kcasbio.com By co-eluting with the analyte, it acts as a perfect normalizer, as the ratio of analyte to internal standard remains unaffected by these variations. kcasbio.com

The theoretical basis for the effectiveness of deuterated standards lies in their near-identical physicochemical properties to the analyte. scispace.com The substitution of hydrogen atoms with deuterium (B1214612) atoms results in a molecule with a higher mass but with the same chemical structure, polarity, and ionization properties. This ensures that the internal standard and the analyte behave similarly during extraction, chromatography, and ionization. nebiolab.com This similarity minimizes variability and bias, leading to improved assay precision and accuracy. clearsynth.com The use of SIL internal standards is strongly advocated by regulatory bodies like the European Medicines Agency (EMA) for bioanalytical method validation. kcasbio.com

FeatureDeuterated Internal Standard (e.g., Des-oxopentyl valsartan-d4)Analogue Internal Standard (Structurally Similar)
Co-elution Typically co-elutes or elutes very close to the analyte.Elution time may differ significantly from the analyte.
Matrix Effect Compensates effectively due to identical ionization properties. kcasbio.comMay experience different ion suppression/enhancement. kcasbio.com
Extraction Recovery Mirrors the analyte's recovery very closely.Recovery can differ from the analyte.
Accuracy & Precision High accuracy and precision due to superior normalization. clearsynth.comProne to bias and lower precision if it behaves differently. kcasbio.com
Regulatory View Considered the "gold standard" and preferred by agencies. kcasbio.comMay be rejected if not a close analogue. kcasbio.com

Strategic Integration into Bioanalytical Assays for Valsartan (B143634) and its Related Metabolites

The successful quantification of valsartan and its metabolites requires a meticulously developed bioanalytical method. The integration of Des-oxopentyl valsartan-d4 (hydrochloride) as an internal standard is a critical step in this process, ensuring the generation of reliable pharmacokinetic data. Its use is analogous to that of other deuterated valsartan standards, such as Valsartan-d9, which have been successfully employed in pharmacokinetic studies. researchgate.net

Selecting the appropriate concentration for the internal standard is crucial for assay performance. The goal is to use a concentration that provides a reproducible and stable signal, well above the instrument's background noise, without being so high that it saturates the detector. researchgate.netnih.gov

The optimization process typically involves several steps:

Initial Screening: Multiple concentrations of the internal standard are tested to find a level that yields a robust peak with a good signal-to-noise (S/N) ratio. researchgate.netchromatographyonline.com The concentration should not be close to the limit of detection (LOD), as this can lead to poor reproducibility. researchgate.net

Analyte Ratio Consideration: The concentration of the internal standard should be appropriate relative to the expected concentrations of the analyte across the calibration curve. nih.gov The peak area ratio of the analyte to the internal standard should ideally be close to 1 at the midpoint of the calibration range to ensure optimal precision.

Linearity and Dynamic Range: The chosen concentration must ensure that the internal standard's response is stable and does not interfere with the detection of the analyte at the lower limit of quantification (LLOQ) or the upper limit of quantification (ULOQ).

Ultimately, the optimized concentration ensures that the S/N ratio is sufficient for precise quantification of low-level samples while maintaining the linearity of the assay over the required concentration range. chromatographyonline.com

The chromatographic separation is a critical component of the bioanalytical method. For a deuterated internal standard to effectively compensate for matrix effects and other analytical variables, it must have chromatographic behavior that is nearly identical to that of the analyte. kcasbio.com

Key chromatographic considerations include:

Co-elution: Ideally, the internal standard should co-elute with the analyte. kcasbio.com This ensures that both compounds are exposed to the same matrix environment as they enter the mass spectrometer's ion source.

Retention Time Shift: A minor "isotopic effect" can sometimes cause deuterated standards to elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. scispace.com This small shift is generally acceptable, provided it is minimal and consistent, and does not result in differential matrix effects.

Method Optimization: Chromatographic conditions are optimized to achieve sharp, symmetrical peaks and adequate separation from other matrix components. This involves careful selection of the analytical column (e.g., C18), mobile phase composition (e.g., acetonitrile (B52724) and formic acid in water), and flow rate. researchgate.netresearchgate.netresearchgate.net For instance, a common method for valsartan analysis uses a C18 column with a gradient elution of acetonitrile and an acidic aqueous buffer. researchgate.netnih.gov

The table below summarizes typical chromatographic parameters that are optimized for the analysis of valsartan, which would be similarly applied when using Des-oxopentyl valsartan-d4 as an internal standard.

ParameterTypical Condition for Valsartan AnalysisPurpose
Analytical Column C18 (e.g., 4.6 x 50 mm, 5 µm) researchgate.netProvides retention and separation based on hydrophobicity.
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid researchgate.netnih.govThe organic solvent elutes the analyte, while the acid improves peak shape and ionization.
Elution Mode Isocratic or Gradient researchgate.netnih.govGradient elution is often used to optimize separation and run time.
Flow Rate 0.8 - 1.0 mL/min researchgate.netresearchgate.netControls the speed of the separation and analyte retention time.
Column Temperature 30 - 40°C researchgate.netresearchgate.netAffects viscosity and can improve peak shape and reproducibility.
Injection Volume 5 - 20 µL researchgate.netThe amount of processed sample introduced into the LC system.
Run Time 2.5 - 3.0 minutes researchgate.netresearchgate.netOptimized for high-throughput analysis while ensuring good separation.

By strategically integrating Des-oxopentyl valsartan-d4 (hydrochloride) and carefully optimizing these analytical parameters, a robust, accurate, and reliable bioanalytical method for valsartan and its metabolites can be successfully developed and validated.

Pre Clinical Metabolic Investigations Involving Des Oxopentyl Valsartan D4 Hydrochloride

In Vitro Metabolic Fate of Valsartan (B143634) and Related Analogues in Non-Human Biological Systems

In vitro metabolic studies are the first step in characterizing how a drug is transformed in the body. These studies typically use animal-derived biological materials.

The liver is the primary site of drug metabolism. Therefore, scientists use preparations of liver cells (hepatocytes) and subcellular fractions (microsomes), which contain the bulk of drug-metabolizing enzymes, from various animal species to study a drug's biotransformation. For valsartan, studies have been conducted using isolated hepatocytes from rats, dogs, marmosets, and cynomolgus monkeys. tandfonline.com These experiments involve incubating valsartan with these biological systems and then analyzing the mixture to see what new chemical entities have been formed. Such studies have shown that valsartan undergoes relatively minimal metabolism. drugbank.comjku.at

Across numerous studies on the biotransformation of valsartan in various preclinical models, "Des-oxopentyl valsartan" has not been identified as a metabolite. The principal and most consistently reported metabolite of valsartan is 4-hydroxyvalsartan (also referred to as valeryl-4-hydroxy valsartan). drugbank.comjku.atnih.govnih.govtandfonline.comresearchgate.net This metabolite results from the oxidation of the pentanoyl side chain of the valsartan molecule. Other minor metabolites, such as glucuronide conjugates, have also been detected in some animal models. tandfonline.com The term "Des oxopentyl" implies the removal of the pentanoyl group, a metabolic reaction that has not been documented for valsartan. This compound is understood to be a synthetic reference material, likely used as an impurity standard or, in its deuterated form, as an internal standard for analytical quantification. lgcstandards.com

The enzymatic machinery responsible for drug metabolism is complex. The primary family of enzymes involved in the phase I metabolism of many drugs is the Cytochrome P450 (CYP) superfamily. For valsartan, in vitro studies using human liver microsomes have pinpointed the CYP2C9 isoenzyme as the one primarily responsible for the formation of 4-hydroxyvalsartan. drugbank.comnih.govnih.govtandfonline.comresearchgate.net

Phase II metabolism typically involves the conjugation of a drug or its phase I metabolite with an endogenous molecule to increase its water solubility and facilitate its excretion. The enzymes responsible for this are transferases, such as UDP-glucuronosyltransferases (UGTs). While the primary metabolism of valsartan is hydroxylation via CYP2C9, the formation of N-glucuronide conjugates of other similar angiotensin II receptor antagonists has been noted in liver microsomes from rats, dogs, and monkeys, suggesting a potential, albeit minor, role for UGTs in the metabolic clearance of this class of drugs. tandfonline.com In rat hepatocytes, two distinct glucuronide conjugates of valsartan have been observed. tandfonline.com

In Vivo Pre-clinical Metabolic Profiling in Animal Models

Following in vitro studies, the metabolic profile of a drug is investigated in living organisms (in vivo) to provide a more complete picture of its behavior.

In preclinical in vivo studies, animals are administered the drug, and biological samples such as blood, plasma, urine, and feces are collected over time. These samples are then analyzed, often using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), to identify and measure the concentrations of the parent drug and its metabolites. For such analyses, a deuterated internal standard like "Des oxopentyl valsartan-d4 (hydrochloride)" would be indispensable for accurate quantification.

Studies in animal models have shown that valsartan is predominantly excreted in an unchanged form, primarily through the feces via biliary elimination. jku.atnih.gov The main metabolite, 4-hydroxyvalsartan, can be detected in the plasma of animals that have been given valsartan. tandfonline.com

Because the metabolic profile of a drug can vary significantly between species, comparative studies are performed to select the most suitable animal model for long-term toxicity studies—one that metabolizes the drug in a way that is most similar to humans.

The metabolism of valsartan has been compared across several preclinical species with the following general findings:

Rats: Exhibit limited metabolism of valsartan, with some evidence of glucuronide conjugate formation. tandfonline.com Rats also show enterohepatic recirculation of valsartan, a process where the drug is excreted in the bile, reabsorbed in the intestine, and returned to the systemic circulation. acs.org

Dogs: Show a low level of metabolite formation in hepatocytes, similar to rats. tandfonline.com However, some in vivo studies have reported no significant levels of valsartan metabolites in this species. tandfonline.com

Monkeys: The common marmoset has been identified as a particularly relevant preclinical model for valsartan, as its primary metabolite is 4-hydroxyvalsartan, mirroring the metabolic pathway in humans. tandfonline.com In cynomolgus monkey hepatocytes, both 4-hydroxyvalsartan and a glucuronide conjugate have been found. tandfonline.com

The interactive table below summarizes the key findings from comparative in vitro metabolic studies of valsartan.

SpeciesPrimary Metabolic PathwayKey Metabolites Identified (in vitro)Relevance to Human Metabolism
Rat GlucuronidationValsartan glucuronidesLow
Dog Minimal MetabolismLow levels, similar to ratsLow
Marmoset Hydroxylation4-hydroxyvalsartanHigh
Cynomolgus Monkey Hydroxylation & Glucuronidation4-hydroxyvalsartan, Valsartan glucuronideModerate
Human Hydroxylation4-hydroxyvalsartanBenchmark

This table is based on data described in referenced scientific literature. tandfonline.com

Utilization of Des-oxopentyl Valsartan-d4 (hydrochloride) in Metabolic Pathway Elucidation Studies

In the realm of preclinical drug metabolism and pharmacokinetics, stable isotope-labeled compounds are indispensable tools for the precise quantification of analytes in complex biological matrices. Des-oxopentyl valsartan-d4 (hydrochloride), a deuterated analog of a known valsartan impurity, serves a critical function in metabolic pathway elucidation studies, primarily as an internal standard for chromatographic and mass spectrometric analyses. Its utility lies in its ability to mimic the physicochemical behavior of the non-labeled analyte, Des-oxopentyl valsartan, while being distinguishable by its mass, thereby enabling accurate and sensitive quantification.

The investigation into the metabolic fate of drug impurities is a crucial aspect of drug development and safety assessment. While the parent drug, valsartan, undergoes minimal metabolism, with only about 20% of a dose being recovered as metabolites, the metabolic pathways of its impurities, such as Des-oxopentyl valsartan, are also of interest to researchers. fda.govdrugbank.com The primary metabolite of valsartan is valeryl 4-hydroxy valsartan, a transformation catalyzed by the cytochrome P450 enzyme CYP2C9. drugbank.comnih.gov Understanding whether impurities undergo similar or different metabolic transformations is essential for a comprehensive safety profile.

The use of Des-oxopentyl valsartan-d4 (hydrochloride) is central to in vitro and in vivo studies designed to explore the potential biotransformation of Des-oxopentyl valsartan. In a typical in vitro study, Des-oxopentyl valsartan would be incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like the cytochrome P450 family. By adding a known concentration of Des-oxopentyl valsartan-d4 (hydrochloride) to the biological samples prior to extraction and analysis, researchers can accurately quantify the disappearance of the parent impurity and the appearance of any potential metabolites. The deuterated standard helps to correct for any loss of the analyte during sample preparation and for variations in instrument response, which is a common challenge in bioanalysis.

For instance, a hypothetical study might investigate the metabolism of Des-oxopentyl valsartan in human liver microsomes from different donors to assess metabolic stability and potential polymorphic differences. The data generated would be crucial for predicting the in vivo clearance and potential for accumulation of this impurity.

Below is a representative data table from such a hypothetical study, illustrating the quantification of Des-oxopentyl valsartan over time in the presence of human liver microsomes, using Des-oxopentyl valsartan-d4 as an internal standard.

Table 1: In Vitro Metabolic Stability of Des-oxopentyl Valsartan in Human Liver Microsomes

Time (minutes)Concentration of Des-oxopentyl Valsartan (ng/mL)
0100.0
595.2
1588.1
3075.4
6058.9

The findings from such an investigation would reveal the rate at which Des-oxopentyl valsartan is metabolized. A significant decrease in the concentration of the compound over time would indicate that it is a substrate for metabolic enzymes. Subsequent steps would involve identifying the structure of the formed metabolites, again using sophisticated mass spectrometry techniques where the isotopic pattern of the deuterated standard can aid in distinguishing drug-related material from endogenous matrix components.

Pre Clinical Pharmacokinetic Investigations Leveraging Des Oxopentyl Valsartan D4 Hydrochloride

Pharmacokinetic Disposition of Valsartan (B143634) and its Analogues in Animal Models

The pharmacokinetic properties of valsartan, an angiotensin II receptor blocker (ARB), have been characterized in several preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) profile before human studies.

Absorption Characteristics (e.g., oral bioavailability, rate of absorption) in Pre-clinical Species

Valsartan is rapidly absorbed after oral administration in animal models. fabad.org.tr In rats, the time to reach maximum plasma concentration (Tmax) is typically observed within a few hours. fabad.org.tr However, its oral bioavailability can be low, a characteristic attributed to its poor aqueous solubility, particularly in acidic conditions. tandfonline.com

Studies in marmosets showed that after oral administration, the mean plasma concentrations of valsartan reached a maximum at 0.75 hours. tandfonline.com The oral bioavailability (Fpo) in these animals was calculated to be between 0.09 and 0.19. tandfonline.com In rats, various formulation strategies have been explored to improve oral bioavailability. For instance, solid dispersions of valsartan using hydrophilic polymers significantly increased bioavailability compared to the pure drug. tandfonline.com One study found that a solid dispersion formulation increased the area under the curve (AUC) by 2.3-fold compared to pure valsartan. tandfonline.com Similarly, self-microemulsifying drug delivery systems (SMEDDS) enhanced the oral bioavailability in rats by approximately 177–198% versus raw valsartan powder. nih.gov Food has been shown to decrease the exposure to valsartan by about 40% and the peak plasma concentration (Cmax) by about 50%. fda.gov

Table 1: Oral Bioavailability of Valsartan in Preclinical Models

SpeciesFormulationOral Bioavailability (%)Reference
MarmosetCompound Mixture9 - 19 tandfonline.com
RatRaw PowderBaseline nih.gov
RatS-SuSMED Tablet~177 - 198 (relative) nih.gov
RatProliposomes202.36 (relative) nih.gov
RatSNEDDS196.87 (relative) nih.gov
RatPEG6000-based Solid Dispersion~190 - 230 (relative) tandfonline.com

Note: Relative bioavailability is compared to a reference formulation, such as the pure drug suspension.

Distribution Patterns in Animal Tissues and Organs (e.g., tissue penetration, volume of distribution)

Following absorption, valsartan is highly bound to plasma proteins, approximately 95%, primarily to serum albumin. fda.govdrugbank.com This high degree of protein binding limits its distribution into tissues. The steady-state volume of distribution (Vss) of valsartan is considered small. After intravenous administration, the Vss was estimated to be 17 L in humans, indicating that the drug does not distribute extensively into tissues. fda.govdrugbank.com Acidic drugs like valsartan generally exhibit low volumes of distribution due to this high plasma protein binding and lower binding to tissue phospholipids. acs.org

In a study involving domestic pigs with renovascular hypertension, valsartan treatment was shown to have effects on myocardial tissue, suggesting penetration into heart tissue to exert its pharmacological effects. nih.gov Studies in rats with a diet-induced model of metabolic dysfunction-associated steatohepatitis (MASH) showed that the disease state could alter the hepatic distribution of valsartan by affecting drug transporters. nih.gov

Excretion Routes and Elimination Kinetics in Pre-clinical Species (e.g., renal, biliary clearance)

The primary route of elimination for valsartan in both humans and rats is biliary excretion, with the majority of the dose recovered as unchanged drug in the feces. drugbank.comnih.gov Following oral administration, approximately 83% of the dose is recovered in feces and about 13% in urine. fda.gov The total plasma clearance of valsartan is relatively low. After intravenous administration, plasma clearance is about 2 L/h in humans, with renal clearance accounting for only about 30% of this total clearance (0.62 L/h). fabad.org.trfda.govdrugbank.com

Metabolism is not a major elimination pathway for valsartan, with only about 20% of a dose being recovered as metabolites. fda.govdrugbank.com The main metabolite is valeryl 4-hydroxy valsartan. drugbank.com In rats, studies using bile duct cannulated (BDC) models have confirmed that biliary excretion is the predominant route of elimination. acs.org Enterohepatic recirculation, where a drug is excreted in the bile, reabsorbed in the intestine, and returned to systemic circulation, can influence the pharmacokinetics and prolong the half-life of some acidic drugs, though its specific impact on valsartan's Vss is complex. acs.org

Application of Des-oxopentyl Valsartan-d4 (hydrochloride) for Quantitative Pharmacokinetic Studies

In quantitative pharmacokinetic studies, the precise measurement of drug concentrations in biological fluids is paramount. This is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A critical component of this methodology is the use of a stable isotope-labeled internal standard (SIL-IS). While no published studies specifically document the use of Des-oxopentyl valsartan-d4 (hydrochloride), its structure indicates it is designed for this purpose. Other deuterated valsartan analogues, such as valsartan-d3 (B562332) and valsartan-d9, are frequently used and serve as excellent examples of this application. nih.govnih.govscielo.br The SIL-IS is added to samples at a known concentration and co-elutes with the analyte (valsartan), but is differentiated by the mass spectrometer due to its higher mass. This allows for accurate correction of any analyte loss during sample preparation and for variations in instrument response, ensuring high precision and accuracy. nih.govscielo.br

Derivation of Pharmacokinetic Parameters (e.g., AUC, Cmax, Tmax, t1/2) from Animal Data

By measuring plasma concentrations of valsartan at various time points after administration to animal models, a plasma concentration-time curve is generated. From this curve, key pharmacokinetic parameters are calculated. The use of an appropriate SIL-IS is fundamental to obtaining the accurate concentration data required for these calculations.

Cmax (Maximum Concentration): The highest observed concentration of the drug in plasma.

Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

AUC (Area Under the Curve): Represents the total systemic exposure to the drug over time.

t1/2 (Half-life): The time required for the plasma concentration of the drug to decrease by half.

CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time after oral administration.

Preclinical studies in rats have provided detailed pharmacokinetic data for valsartan under various conditions. For example, solid dispersion formulations were shown to significantly increase Cmax and AUC compared to the pure drug. tandfonline.com Another study in rats investigated how co-administration with ligustrazine altered valsartan's pharmacokinetics. nih.gov

Table 2: Pharmacokinetic Parameters of Valsartan in Rats (10 mg/kg Oral Dose)

ParameterValsartan AloneValsartan + Ligustrazine (4 mg/kg)Valsartan + Ligustrazine (10 mg/kg)Reference
Cmax (µg/L) 83.87 ± 6.1562.64 ± 9.0951.28 ± 2.67 nih.gov
Tmax (h) 3.33 ± 0.823.00 ± 1.103.33 ± 0.82 nih.gov
AUC(0–t) (µg/L*h) 851.64 ± 104.26385.37 ± 93.05249.85 ± 41.27 nih.gov
t1/2 (h) 6.34 ± 1.255.46 ± 0.935.11 ± 0.69 nih.gov
CLz/F (L/h/kg) 10.92 ± 1.5225.76 ± 6.2439.42 ± 6.55 nih.gov

Values are presented as mean ± standard deviation.

These parameters are essential for understanding how the drug behaves in a biological system and for predicting its behavior in humans.

Assessment of Pre-clinical Drug-Drug Interactions Affecting Valsartan Pharmacokinetics

Preclinical animal models are crucial for identifying potential drug-drug interactions (DDIs). These studies assess how co-administration of one drug affects the ADME of another. Accurate quantification of the drug of interest, enabled by SIL-IS like deuterated valsartan, is vital for these assessments.

One study investigated the pharmacokinetic interaction between ligustrazine and valsartan in Sprague-Dawley rats. nih.gov Pre-treatment with ligustrazine was found to significantly decrease the Cmax and AUC of valsartan while increasing its clearance. nih.gov The researchers concluded that ligustrazine promoted the metabolism of valsartan, likely by inducing the CYP3A4 enzyme, which plays a minor role in valsartan's metabolism. nih.gov

Another study in rats examined the interaction between valsartan and bestatin. nih.gov It was found that valsartan inhibited the intestinal absorption and renal excretion of bestatin, suggesting an interaction at the level of drug transporters like PEPT1 and OAT1/3. nih.gov Such studies are critical for predicting potential DDIs in a clinical setting and depend on robust bioanalytical methods that utilize internal standards for reliable quantification.

Role of Des Oxopentyl Valsartan D4 Hydrochloride in Impurity Profiling and Quality Control of Valsartan

Characterization and Origin of Impurities in Valsartan (B143634) Drug Substance and Pharmaceutical Products

The International Conference on Harmonisation (ICH) guidelines require the identification and characterization of any impurity present at or above a 0.1% threshold. tandfonline.com Impurities in valsartan can be broadly categorized into those arising from the synthetic route and those formed through degradation.

Impurities related to the manufacturing process, often called process impurities, can include starting materials, intermediates, by-products, and reagents. daicelpharmastandards.com The synthesis of valsartan is a multi-step process, and variations in reaction conditions, raw materials, or purification methods can lead to the formation of several related substances. nih.govgmp-journal.com For instance, one study identified three recurring unknown impurities in crude valsartan, one of which was identified as (S)-N-valeryl-N-f[20-(1-methyl-tetrazol-5-yl) biphenyl-4-yl]-methylg-valine, suggesting it formed during the hydrolysis of a methyl ester intermediate in the final synthesis step. tandfonline.com Other potential impurities arise from the starting materials, such as L-valine methyl ester hydrochloride.

More recently, significant attention has been given to the formation of potentially carcinogenic nitrosamine (B1359907) impurities, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). nih.goveuropa.eu These impurities were found to be generated due to specific changes in the manufacturing process, particularly the solvents and reagents used in the formation of the tetrazole ring structure characteristic of many sartan medications. nih.govgmp-journal.comeuropa.eu

Table 1: Examples of Synthetic Impurities in Valsartan

Impurity NameOrigin
(S)-N-valeryl-N-f[20-(1-methyl-tetrazol-5-yl) biphenyl-4-yl]-methylg-valineBy-product from the final hydrolysis step of a methyl ester intermediate. tandfonline.com
Valsartan Related Compound BA known process-related impurity. daicelpharmastandards.com
R-ValsartanThe (R)-enantiomer, an impurity resulting from the use of non-enantiopure L-valine starting material. daicelpharmastandards.com
4′-(bromomethyl)-[1,1′-biphenyl]-2-carbonitrileA key starting material or intermediate in the synthesis. daicelpharmastandards.com
N-nitrosodimethylamine (NDMA)Formed from a reaction between residual dimethylamine (B145610) in solvents and nitrous acid. nih.govgmp-journal.com
N-nitrosodiethylamine (NDEA)Formed from a reaction involving diethylamine (B46881) residues. nih.goveuropa.eu

Valsartan, like any pharmaceutical compound, is susceptible to degradation when exposed to stress conditions such as acid, base, oxidation, heat, and light. nih.gov Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. researchgate.netscielo.br

Hydrolytic Degradation: Valsartan shows susceptibility to degradation under both acidic and alkaline conditions. Under forced acidic hydrolysis, valsartan can degrade into products that may co-elute with the parent drug, making detection by standard HPLC-PDA methods challenging. researchgate.netscielo.br One study identified the formation of Des-oxopentyl valsartan as a minor degradation product under acidic stress. japsonline.com

Oxidative Degradation: Exposure to oxidative agents, such as hydrogen peroxide, can also lead to the formation of degradation products. nih.govjapsonline.com

Photolytic Degradation: Studies have shown that valsartan can degrade upon exposure to UV radiation. nih.gov The degradation pathways can be complex, involving reactions like decarboxylation, hydroxylation, and cleavage of the C-N bond. mdpi.com

Thermal Degradation: The drug substance is also tested under thermal stress to assess its stability. nih.govjapsonline.com

Table 2: Summary of Valsartan Degradation Studies

Stress ConditionObservationMajor Degradation Products
Acid Hydrolysis (e.g., 1 N HCl)Degradation observed, potential for co-eluting products. researchgate.netscielo.brDIA-SAC, Cyc-SAC (in Sacubitril/Valsartan complex), Des-oxopentyl valsartan (minor). japsonline.com
Base Hydrolysis (e.g., 1.5 N NaOH)Degradation observed. nih.govDIA-SAC, Cyc-SAC (in Sacubitril/Valsartan complex). japsonline.com
Oxidative (e.g., 3-15% H₂O₂)Degradation observed. nih.govjapsonline.comVarious oxidative products.
Photolytic (UV/Visible light)Degradation observed. nih.govjapsonline.comProducts from decarboxylation, hydroxylation, and C-N bond cleavage. mdpi.com
Thermal (e.g., 80°C)Generally stable, but tested to ensure stability. japsonline.comMinimal degradation typically observed.

Des-oxopentyl valsartan, also known as Desvaleryl Valsartan or by its chemical name (S)-N-(1-Carboxy-2-methylprop-1-yl)-N-[2′-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine, is a known impurity of valsartan. lgcstandards.comsynzeal.com It is characterized by the absence of the N-pentanoyl (N-oxopentyl) side chain present in the parent valsartan molecule.

This impurity can be formed through two primary routes:

As a Process Impurity: It can be a synthetic precursor or a by-product if the N-acylation step in the manufacturing process is incomplete. researchgate.net

As a Degradation Product: Des-oxopentyl valsartan has been identified as a degradation product formed under stress conditions. researchgate.net Specifically, it has been observed as a minor degradation product generated during forced degradation studies under acidic hydrolytic conditions. japsonline.com

The presence of Des-oxopentyl valsartan must be monitored and controlled within specified limits in both the API and the finished pharmaceutical product.

Analytical Strategies for the Detection and Quantification of Related Substances

To ensure the quality of valsartan, robust analytical methods are required to separate, detect, and quantify all potential impurities.

A variety of analytical techniques have been developed for the analysis of valsartan and its impurities. High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the most common method used for routine quality control. nih.govglobalresearchonline.net These methods are developed to be stability-indicating, meaning they can separate the API from all known impurities and degradation products. nih.gov

For more challenging analyses, especially when dealing with co-eluting peaks or impurities lacking a strong chromophore, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. scielo.brglobalresearchonline.netnih.gov LC-MS provides greater specificity and sensitivity, allowing for the unequivocal identification of impurities based on their mass-to-charge ratio and fragmentation patterns. scielo.brresearchgate.net Untargeted screening using high-resolution mass spectrometry (HRMS) has also been used to identify novel or unexpected impurities in sartan drug products. nih.gov

In modern analytical chemistry, particularly in quantitative analysis using mass spectrometry, stable isotopically labeled (SIL) compounds are the gold standard for use as internal standards. alfa-chemistry.comacanthusresearch.comnih.gov Des-oxopentyl valsartan-d4 (hydrochloride) is the deuterated form of the Des-oxopentyl valsartan impurity. The "-d4" signifies that four hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. lgcstandards.com

The key advantages of using a SIL internal standard like Des-oxopentyl valsartan-d4 (hydrochloride) are:

Improved Accuracy and Precision: SIL standards have nearly identical chemical and physical properties to their non-labeled counterparts (the analyte). acanthusresearch.com This means they behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer. By adding a known amount of the SIL standard to the sample at the beginning of the analytical process, it can accurately correct for any variability or loss during sample preparation and analysis, as well as for matrix effects that can suppress or enhance the analyte signal. alfa-chemistry.comnih.gov

Enhanced Specificity in MS Detection: The mass difference between the labeled standard and the native impurity allows them to be distinguished and measured simultaneously by the mass spectrometer, even if they co-elute chromatographically. alfa-chemistry.com This is crucial for accurate quantification in complex matrices.

Therefore, Des-oxopentyl valsartan-d4 (hydrochloride) serves as an ideal internal standard for developing and validating highly sensitive and specific LC-MS assays to quantify the corresponding unlabeled impurity, Des-oxopentyl valsartan. Its use ensures the highest level of accuracy in monitoring this impurity, helping to guarantee that valsartan drug products meet the stringent purity requirements set by regulatory agencies.

Methodologies for Ensuring Pharmaceutical Quality and Purity through Analytical Control

The assurance of pharmaceutical quality and purity of valsartan relies heavily on the implementation of robust analytical methodologies. These methods are designed to identify, quantify, and control a range of impurities, including process-related impurities, degradation products, and potentially genotoxic contaminants. The use of internal standards is a cornerstone of quantitative analytical techniques, enhancing the accuracy and precision of these methods. In this context, isotopically labeled standards, such as Des-oxopentyl Valsartan-d4 (hydrochloride), play a critical role.

An internal standard in chemical analysis is a substance that is added in a constant amount to samples, the blank, and calibration standards in a chemical analysis. The use of an internal standard can correct for the loss of analyte during sample preparation and analysis. Stable isotope-labeled internal standards are considered the gold standard, particularly for mass spectrometry-based methods, as they have nearly identical chemical and physical properties to the analyte of interest, but are distinguishable by their mass. nih.gov

The Significance of Des-oxopentyl Valsartan-d4 (hydrochloride) as an Internal Standard

Des-oxopentyl valsartan is a known impurity of valsartan. nih.gov Its deuterated form, Des-oxopentyl Valsartan-d4 (hydrochloride), is a stable, isotopically labeled version of this impurity. The introduction of four deuterium atoms into the molecule increases its molecular weight, allowing it to be differentiated from the non-labeled impurity and the parent drug, valsartan, by a mass spectrometer.

The primary utility of Des-oxopentyl Valsartan-d4 (hydrochloride) is as an internal standard in analytical methods developed for the quantitative analysis of valsartan and its impurities. By adding a known amount of this deuterated standard to the sample at the beginning of the analytical process, any variations in sample preparation, extraction efficiency, and instrument response can be normalized. This is because the deuterated standard experiences similar losses and ionization suppression or enhancement as the non-labeled analyte and its impurities.

Analytical Techniques Employing Isotopically Labeled Standards

Modern analytical laboratories rely on a suite of sophisticated techniques for impurity profiling. The most powerful of these, especially for the detection and quantification of trace-level impurities, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the high sensitivity and selectivity of tandem mass spectrometry. In the context of valsartan analysis, an LC system separates valsartan and its various impurities from the drug matrix. shimadzu.comresearchgate.net The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer can be set to monitor specific mass-to-charge (m/z) transitions for each analyte and the internal standard.

The use of Des-oxopentyl Valsartan-d4 (hydrochloride) in an LC-MS/MS method would involve the following steps:

A precise amount of the deuterated standard is added to the valsartan sample.

The sample undergoes preparation, which may include dissolution, extraction, and filtration.

The prepared sample is injected into the LC-MS/MS system.

The instrument monitors the specific m/z transitions for valsartan, its impurities (including the non-labeled Des-oxopentyl valsartan), and the deuterated internal standard.

The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte.

This approach significantly improves the reliability of the results by compensating for matrix effects and variations in instrument performance. nih.gov

Research Findings and Method Validation

While specific studies detailing the use of Des-oxopentyl Valsartan-d4 (hydrochloride) as an internal standard for valsartan impurity profiling are not widely published in publicly accessible literature, the principles of its application are well-established. Numerous studies have demonstrated the successful use of other deuterated internal standards, such as valsartan-d9, for the bioanalytical determination of valsartan and in combination with other drugs. nih.gov These studies consistently report high accuracy and precision, underscoring the value of the isotope dilution method.

For instance, a validated LC-MS/MS method for the simultaneous estimation of amlodipine (B1666008) and valsartan in human plasma utilized valsartan-d9 as an internal standard. The method demonstrated excellent linearity, precision, and accuracy, meeting the stringent requirements of regulatory bodies. nih.gov The validation parameters for such a method would typically include:

Validation ParameterAcceptance CriteriaTypical Findings in Valsartan Analysis using Deuterated IS
Linearity (Correlation Coefficient, r²)≥ 0.99Excellent linearity is consistently achieved over a wide concentration range. shimadzu.commdpi.com
Accuracy (% Recovery)Typically 85-115% (or 80-120% for bioanalysis)High accuracy is reported, demonstrating the effectiveness of the internal standard in correcting for analytical errors. shimadzu.commdpi.com
Precision (% RSD)≤ 15% (≤ 20% at LLOQ)Low relative standard deviation (RSD) values for intra- and inter-day precision indicate high reproducibility. nih.gov
Selectivity/SpecificityNo interference from matrix componentsThe use of specific MS/MS transitions ensures high selectivity for the analytes and the internal standard.
Limit of Detection (LOD) and Quantification (LOQ)Sufficiently low to detect impurities at required levelsLC-MS/MS methods provide the low detection and quantification limits necessary for controlling trace impurities. shimadzu.com

The application of Des-oxopentyl Valsartan-d4 (hydrochloride) as an internal standard in a validated LC-MS/MS method for impurity profiling of valsartan would be expected to yield similarly robust and reliable data. This would enable pharmaceutical manufacturers to accurately quantify not only the active ingredient but also critical impurities, ensuring that the final drug product meets the stringent quality and purity standards set by regulatory authorities worldwide.

The recent concerns over nitrosamine impurities in sartan medications have further highlighted the need for highly sensitive and accurate analytical methods. nih.gov The use of isotopically labeled internal standards, including potentially Des-oxopentyl Valsartan-d4 (hydrochloride) for its corresponding non-labeled impurity, is integral to the development and validation of such methods, thereby safeguarding public health.

Structural Analogue Research and Derivatization Studies Utilizing Des Oxopentyl Valsartan D4 Hydrochloride

Design and Synthesis of Related Valsartan (B143634) Analogues for Structure-Activity Relationship (SAR) Studies

The development of valsartan and other "sartan" drugs is a prime example of successful structure-based drug design. mdpi.com SAR studies are crucial for understanding how modifications to a molecule's structure affect its biological activity. acs.orgacs.org Des-oxopentyl valsartan-d4 (hydrochloride), as a close analogue of valsartan, can serve as a key reference compound or starting material in such studies.

The core structure of valsartan features several key pharmacophoric elements: a biphenyl (B1667301) tetrazole moiety, an acyl group, and an L-valine residue. mdpi.com The "des-oxopentyl" designation indicates the absence of the pentanoyl group found in valsartan. This structural difference makes it an interesting scaffold for creating new derivatives. Researchers can systematically modify this core to explore new chemical space and optimize pharmacological properties.

For instance, the amine group in Des-oxopentyl valsartan-d4 (hydrochloride) where the pentanoyl group is typically attached in valsartan, offers a prime site for derivatization. A variety of acyl groups with different lengths, branching, and cyclic structures could be introduced to probe the steric and electronic requirements of the AT1 receptor binding pocket. researchgate.netbiointerfaceresearch.com

Below is a table illustrating the types of structural modifications that can be explored in SAR studies of valsartan analogues, starting from a scaffold like Des-oxopentyl valsartan.

Modification Site Type of Modification Rationale for SAR Study
Amine GroupAcylation with various alkyl/aryl carboxylic acidsTo explore the impact of lipophilicity and steric bulk on receptor affinity and selectivity.
Tetrazole RingReplacement with other acidic bioisosteres (e.g., carboxylic acid, phosphonic acid)To investigate the role of the acidic group in receptor binding and to potentially improve pharmacokinetic properties.
Biphenyl SystemIntroduction of substituents (e.g., halogens, alkyl groups) on the phenyl ringsTo modulate the conformational flexibility and electronic properties of the biphenyl core.
Valine MoietySubstitution with other natural or unnatural amino acidsTo assess the importance of the valine side chain for binding and to explore potential new interactions within the receptor.

These systematic modifications can lead to the identification of new analogues with improved potency, selectivity, or pharmacokinetic profiles. The deuteration ("d4") in Des-oxopentyl valsartan-d4 (hydrochloride) would not significantly alter its chemical reactivity in these synthetic transformations but would be invaluable for subsequent mechanistic studies.

Use as a Chemical Probe in Mechanistic Biological Investigations (in non-human biological systems)

The defining feature of Des-oxopentyl valsartan-d4 (hydrochloride) is its isotopic labeling. The four deuterium (B1214612) atoms ("d4") make it an excellent tool for use as a chemical probe, particularly as an internal standard in mass spectrometry-based quantitative analyses.

In non-human biological systems, such as in vitro cell-based assays or in vivo animal models, understanding the pharmacokinetics and metabolism of a drug is crucial. When studying the parent compound (the non-deuterated analogue of Des-oxopentyl valsartan), the deuterated version can be spiked into biological samples at a known concentration. Because it is chemically identical to the analyte but has a different mass, it can be distinguished by a mass spectrometer. This allows for precise and accurate quantification of the non-deuterated compound by correcting for any sample loss during extraction and analysis.

The properties of Des-oxopentyl valsartan-d4 (hydrochloride) as a chemical probe are summarized in the table below:

Property Description Utility as a Chemical Probe
Isotopic Labeling Contains four deuterium atoms, resulting in a higher mass than its non-deuterated counterpart.Allows for its use as an internal standard in mass spectrometry assays for accurate quantification of the non-labeled analogue.
Chemical Similarity Behaves chemically and chromatographically almost identically to the non-deuterated analogue.Ensures that it accurately reflects the behavior of the analyte during sample preparation and analysis, minimizing quantification errors.
High Purity Typically synthesized to a high degree of chemical and isotopic purity.Reduces interference from other substances and ensures the accuracy of the standard concentration.

By using Des-oxopentyl valsartan-d4 (hydrochloride) as a probe, researchers can investigate the metabolic fate of new valsartan analogues in preclinical studies, helping to identify major metabolites and understand metabolic pathways without the need for radiolabeling.

Potential as a Precursor for Novel Chemical Entities in Early Drug Discovery Research Programs

In early drug discovery, having access to versatile chemical scaffolds is essential for rapidly generating a library of diverse compounds for screening. Des-oxopentyl valsartan-d4 (hydrochloride) can serve as a valuable precursor or building block for creating novel chemical entities. chemicalbook.comscbt.com Its structure contains multiple handles for chemical modification, allowing for the exploration of new chemical space around the core valsartan pharmacophore.

The primary amine of Des-oxopentyl valsartan offers a convenient point for derivatization through reactions such as:

Reductive amination: To introduce a wide range of substituents.

Sulfonylation: To create sulfonamide derivatives.

Urea and thiourea (B124793) formation: To explore different hydrogen bonding patterns.

Furthermore, the tetrazole ring and the biphenyl system can also be targets for modification, although this would likely involve more complex multi-step syntheses. researchgate.netbiointerfaceresearch.com The true value of Des-oxopentyl valsartan-d4 (hydrochloride) as a precursor lies in its ability to be readily converted into a library of related compounds.

The following table outlines potential derivatization pathways for generating novel chemical entities from a Des-oxopentyl valsartan scaffold.

Starting Scaffold Reaction Type Potential Reagents Resulting Chemical Class
Des-oxopentyl valsartanAcylationAcid chlorides, AnhydridesAmides
Des-oxopentyl valsartanSulfonylationSulfonyl chloridesSulfonamides
Des-oxopentyl valsartanReductive AminationAldehydes/Ketones + Reducing AgentSecondary Amines
Des-oxopentyl valsartanIsocyanate AdditionIsocyanatesUreas

By employing these and other synthetic transformations, medicinal chemists can generate libraries of novel compounds for screening against the AT1 receptor or even for identifying new biological targets. The deuteration in the precursor could also be carried through to the final products, providing a convenient label for initial metabolic stability screens.

Future Research Directions and Unaddressed Academic Questions Concerning Des Oxopentyl Valsartan D4 Hydrochloride

Advanced Analytical Technologies for Enhanced Characterization and Ultra-Trace Detection

The precise and accurate quantification of pharmaceutical compounds and their metabolites in complex biological matrices is fundamental to drug development. While current methods like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offer high sensitivity, future research will focus on pushing the boundaries of detection to unprecedented low levels. nih.govbohrium.com Des-oxopentyl valsartan-d4 (hydrochloride) is integral to this pursuit, serving as an ideal internal standard to correct for matrix effects and variability during sample processing and analysis. crimsonpublishers.comnih.gov

Future investigations will likely concentrate on the application of next-generation mass spectrometry platforms. High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, can provide not only quantification but also structural confirmation of trace-level analytes without prior knowledge of the compound, a significant advantage in metabolite identification studies. The development of methods combining these advanced MS technologies with novel sample preparation techniques, such as automated solid-phase extraction (SPE) or micro-extraction methodologies, will be crucial for achieving ultra-trace detection limits, potentially in the sub-parts-per-trillion range. globalresearchonline.net Such sensitivity is paramount for studies involving microdosing, pediatric populations, or for tracking minute quantities of drug-related materials in environmental and toxicological assessments. alfa-chemistry.comnih.gov

Table 1: Comparison of Current and Future Analytical Technologies

Technology Current Application Future Research Focus with Des-oxopentyl valsartan-d4 (hydrochloride)
UPLC-MS/MS Gold standard for quantitative bioanalysis of valsartan (B143634) and its impurities. nih.govresearchgate.net Method refinement for higher throughput; application to novel biological matrices.
LC-HRMS (Q-TOF, Orbitrap) Primarily used in metabolite identification and structural elucidation. Development of validated quantitative methods for ultra-trace analysis; simultaneous quantification and identification of unknown metabolites.
Advanced Sample Prep Manual or semi-automated SPE and liquid-liquid extraction. Integration of fully automated, miniaturized extraction techniques for minimal sample volume and enhanced recovery.

| Ion Mobility Spectrometry | Emerging for separating isomeric compounds. | Coupling with LC-MS/MS to differentiate between structurally similar valsartan metabolites and impurities. |

Further Elucidation of Pre-clinical Metabolic Pathways and Metabolite Disposition in Specific Animal Models

While the primary metabolic pathway of valsartan in humans is known to be hydroxylation to 4-hydroxyvalsartan via the CYP2C9 enzyme, a complete picture of all metabolic routes and the disposition of minor metabolites in various preclinical species remains an area for further investigation. nih.govdrugbank.com Des-oxopentyl valsartan-d4 (hydrochloride), as an internal standard for a valsartan-related compound, is essential for accurately quantifying the parent drug and its metabolites in these studies.

Future research should focus on comparative metabolic profiling across different animal models. Studies have utilized species such as the common marmoset, which was found to be a relevant model for human metabolism, as well as rats and dogs. nih.govtandfonline.com Using Des-oxopentyl valsartan-d4 (hydrochloride) will enable more precise pharmacokinetic (PK) studies in these models to investigate species-specific differences in absorption, distribution, metabolism, and excretion (ADME). tandfonline.comnih.gov For instance, detailed investigations into the enterohepatic recirculation of valsartan and its metabolites, a process that can significantly affect a drug's half-life and volume of distribution, could be performed with greater accuracy. acs.org

Additionally, studies in disease-state animal models are a critical unaddressed area. Research using a rodent model of metabolic dysfunction-associated steatohepatitis (MASH) has already shown that the disease can alter the expression of drug transporters, leading to changes in valsartan pharmacokinetics. nih.gov Future studies could use Des-oxopentyl valsartan-d4 (hydrochloride) to quantify valsartan and its metabolites in models of renal impairment or other cardiovascular comorbidities to better understand how these conditions impact drug disposition. nih.gov

Development of Novel Applications in Pharmaceutical Research Methodologies and Assay Development

The role of stable isotope-labeled standards like Des-oxopentyl valsartan-d4 (hydrochloride) is expanding beyond traditional pharmacokinetic studies. musechem.comacanthusresearch.com Future research will see its application in the development and validation of innovative research methodologies.

One key area is in the advancement of bioavailability and bioequivalence studies . crimsonpublishers.comalfa-chemistry.com The "cassette" or "cocktail" dosing approach, where multiple drug candidates are administered simultaneously, relies on highly specific and sensitive analytical methods with stable isotope-labeled internal standards to differentiate and quantify each compound. tandfonline.com This methodology can accelerate early-stage drug development.

Another novel application lies in the validation of microsampling techniques , such as dried blood spot (DBS) analysis. These techniques require minimal sample volumes and offer logistical advantages, but they demand highly sensitive and robust analytical methods to ensure accuracy. Des-oxopentyl valsartan-d4 (hydrochloride) can serve as the internal standard in the development of such UPLC-MS/MS assays for valsartan and its metabolites from DBS samples.

Furthermore, this internal standard is crucial for developing high-throughput screening (HTS) assays used in early drug discovery. nih.gov These assays evaluate the metabolic stability of new chemical entities in liver microsomes or hepatocytes, and the use of a stable isotope-labeled standard ensures the data is reliable and reproducible, allowing for accurate ranking of candidate compounds. acanthusresearch.com

Integration into Systems Biology Approaches for Comprehensive Pre-clinical Data Analysis and Modeling

The future of preclinical drug development lies in the integration of experimental data with computational modeling to create a more predictive and holistic understanding of a drug's behavior. frontiersin.org Systems biology and physiologically based pharmacokinetic (PBPK) modeling are at the forefront of this shift, and the high-quality quantitative data obtained using internal standards like Des-oxopentyl valsartan-d4 (hydrochloride) is the foundation upon which these models are built. nih.govcertara.com

PBPK models simulate the ADME properties of a drug within a virtual organism, incorporating physiological parameters, drug-specific properties, and data on metabolic enzymes and transporters. nih.gov Accurate plasma concentration-time data from preclinical species, generated using Des-oxopentyl valsartan-d4 as an internal standard, is essential for building and validating these models. nih.gov Once validated, these models can be used to:

Predict human pharmacokinetics: By scaling data from animal models, PBPK can provide initial estimates of human PK profiles, helping to select appropriate first-in-human doses. tandfonline.com

Investigate drug-drug interactions: Models can simulate the impact of co-administered drugs that inhibit or induce metabolic enzymes like CYP2C9. drugbank.com

Assess impact of genetic variability: The influence of polymorphisms in drug-metabolizing enzymes and transporters on valsartan disposition can be explored in a virtual population. nih.gov

The integration of quantitative metabolomics data, facilitated by stable isotope-labeled standards, into systems biology platforms allows for a comprehensive analysis of how a drug perturbs metabolic networks. nih.gov This approach can help identify novel biomarkers of drug efficacy or toxicity and provide deeper insights into the mechanism of action. frontiersin.org

Table 2: Compound Names

Compound Name
Des-oxopentyl valsartan-d4 (hydrochloride)
Valsartan
Des-oxopentyl valsartan
4-hydroxyvalsartan
Eprosartan
Losartan
Telmisartan
Sacubitril
Nebivolol
Chlorthalidone
Esomeprazole
Midazolam
Irbesartan
Atorvastatin
Montelukast
Rosuvastatin
Benoxaprofen
Apixaban
Dapagliflozin
Empagliflozin
Spironolactone
Eplerenone
Finerenone
Dulaglutide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.